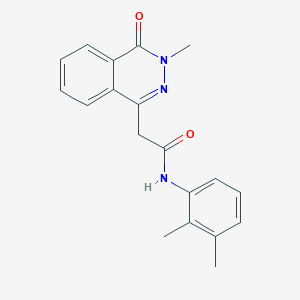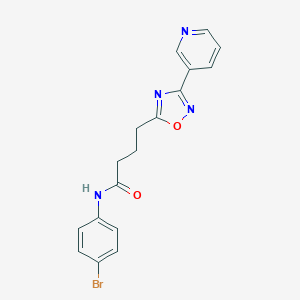
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide, also known as DTA, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various research fields.
Wirkmechanismus
The mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is not yet fully understood. However, studies suggest that 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide may act by inhibiting specific signaling pathways involved in cell proliferation, apoptosis, and immune cell function.
Biochemical and Physiological Effects
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, modulation of neurotransmitter release, and modulation of immune cell function. These effects are dependent on the concentration of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide and the specific cell type being studied.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has several advantages for lab experiments, including its high purity and stability, as well as its potential to target specific signaling pathways. However, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide also has limitations, including its low solubility in water and the need for specific conditions for synthesis.
Zukünftige Richtungen
Future research on 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide could include studies on its potential applications in other research fields, such as cardiovascular disease and infectious diseases. Additionally, further studies on the mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide could provide insight into its potential therapeutic applications. Finally, research on the optimization of synthesis methods and the development of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide analogs could lead to the discovery of more potent and selective compounds.
In conclusion, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a novel compound with potential applications in various research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide could lead to the discovery of new therapeutic agents and contribute to the advancement of scientific knowledge.
Synthesemethoden
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can be synthesized through a multistep process involving the reaction of 3,5-dibromo-1H-1,2,4-triazole with N-(3,4,5-trimethoxyphenyl)acetamide. The reaction is carried out under specific conditions, including the use of a catalyst and a solvent, to achieve high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has been studied for its potential applications in various research fields, including cancer research, neuroscience, and immunology. In cancer research, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has shown promising results as a potential anticancer agent, inhibiting the growth of cancer cells in vitro and in vivo. In neuroscience, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has been studied for its potential to modulate neurotransmitter release and synaptic plasticity. In immunology, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has been studied for its potential to modulate immune cell function and cytokine production.
Eigenschaften
Molekularformel |
C13H14Br2N4O4 |
|---|---|
Molekulargewicht |
450.08 g/mol |
IUPAC-Name |
2-(3,5-dibromo-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C13H14Br2N4O4/c1-21-8-4-7(5-9(22-2)11(8)23-3)16-10(20)6-19-13(15)17-12(14)18-19/h4-5H,6H2,1-3H3,(H,16,20) |
InChI-Schlüssel |
NATLWIKXRSIWCV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=NC(=N2)Br)Br |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=NC(=N2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B277405.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethoxyphenyl)butanamide](/img/structure/B277407.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-mesitylbutanamide](/img/structure/B277408.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide](/img/structure/B277410.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277411.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide](/img/structure/B277412.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylphenyl)butanamide](/img/structure/B277414.png)



![1-(3-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277425.png)

![1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277428.png)
![1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277429.png)